molecular formula C11H19N2O3PS B14691584 Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate CAS No. 25537-46-6

Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate

Cat. No.: B14691584
CAS No.: 25537-46-6
M. Wt: 290.32 g/mol
InChI Key: VILCCVHHUUHGNG-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate is an organophosphorus compound that features a pyrimidine ring substituted with an ethylsulfanyl group and an ethylphosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate typically involves the reaction of 2-(ethylsulfanyl)-6-methylpyrimidine with ethylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phosphonate group can be reduced to a phosphine oxide using reducing agents like lithium aluminum hydride.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and diethyl ether.

    Substitution: Thiols, amines, and bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine oxides.

    Substitution: Thiol or amine-substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases and kinases.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cellular signaling pathways.

    Industry: Utilized in the development of novel materials with unique properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylphosphonate moiety can mimic phosphate groups, allowing the compound to bind to the active sites of enzymes that utilize phosphate substrates. This binding can inhibit enzyme activity, leading to downstream effects on cellular processes. Additionally, the ethylsulfanyl group can undergo redox reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate can be compared to other organophosphorus compounds, such as:

    Ethyl 2-(methylsulfanyl)-6-methylpyrimidin-4-yl ethylphosphonate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    Ethyl 2-(ethylsulfanyl)-4-methylpyrimidin-6-yl ethylphosphonate: Similar structure but with the ethylsulfanyl group at a different position on the pyrimidine ring.

    Ethyl 2-(ethylsulfanyl)-6-methylpyrimidin-4-yl methylphosphonate: Similar structure but with a methylphosphonate group instead of an ethylphosphonate group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

25537-46-6

Molecular Formula

C11H19N2O3PS

Molecular Weight

290.32 g/mol

IUPAC Name

4-[ethoxy(ethyl)phosphoryl]oxy-2-ethylsulfanyl-6-methylpyrimidine

InChI

InChI=1S/C11H19N2O3PS/c1-5-15-17(14,6-2)16-10-8-9(4)12-11(13-10)18-7-3/h8H,5-7H2,1-4H3

InChI Key

VILCCVHHUUHGNG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC)OC1=NC(=NC(=C1)C)SCC

Origin of Product

United States

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